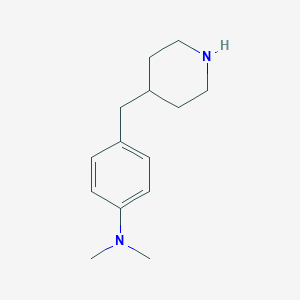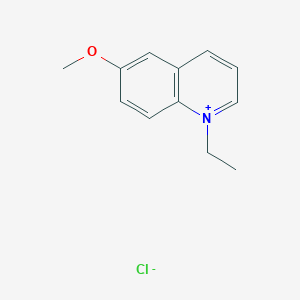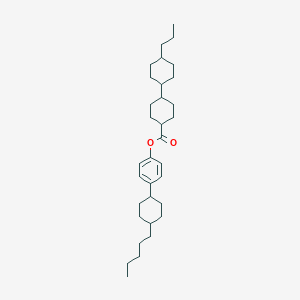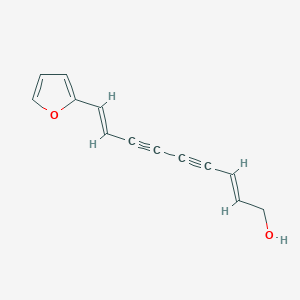
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, also known as DM-4, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DM-4 belongs to the family of tubulin polymerization inhibitors and has been found to exhibit promising anticancer activity.
Wirkmechanismus
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been found to exhibit significant antitumor activity in vivo, with minimal toxicity to normal tissues. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. However, more studies are needed to fully understand the biochemical and physiological effects of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from chemical suppliers. However, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is a highly toxic compound and requires special handling and disposal procedures. Additionally, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline research. One potential direction is the development of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline analogs with improved pharmacological properties and anticancer activity. Another direction is the investigation of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline in combination with other anticancer agents to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, as well as its potential applications in other disease areas. Overall, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has significant potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is synthesized by reacting N,N-dimethyl-4-aminobenzaldehyde with piperidine in the presence of a reducing agent. The reaction yields N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline as a yellow crystalline solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been extensively studied for its potential anticancer activity. It has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has also been shown to exhibit significant antitumor activity in various cancer models, including breast cancer, lung cancer, and leukemia. Additionally, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been found to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
131416-68-7 |
|---|---|
Produktname |
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline |
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-16(2)14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,7-11H2,1-2H3 |
InChI-Schlüssel |
JWTWLGSLAXBJDD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2CCNCC2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC2CCNCC2 |
Synonyme |
BENZENAMINE, N,N-DIMETHYL-4-(4-PIPERIDINYLMETHYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)



![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)